2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Brand Name:
Vulcanchem
CAS No.:
179087-93-5
VCID:
VC20900223
InChI:
InChI=1S/C12H11NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-4,9H,5-6H2,(H,14,15)(H,13,16,17)
SMILES:
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O
Molecular Formula:
C12H11NO5S
Molecular Weight:
281.29 g/mol
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
CAS No.: 179087-93-5
Cat. No.: VC20900223
Molecular Formula: C12H11NO5S
Molecular Weight: 281.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179087-93-5 |
|---|---|
| Molecular Formula | C12H11NO5S |
| Molecular Weight | 281.29 g/mol |
| IUPAC Name | 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetic acid |
| Standard InChI | InChI=1S/C12H11NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-4,9H,5-6H2,(H,14,15)(H,13,16,17) |
| Standard InChI Key | SXAASESEPRXRTR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O |
| Canonical SMILES | C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator